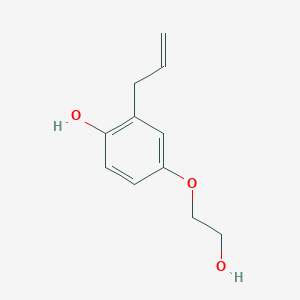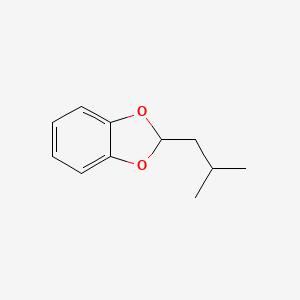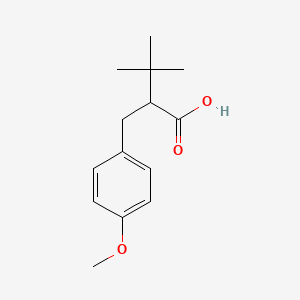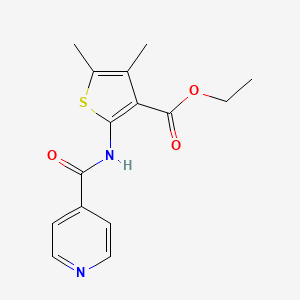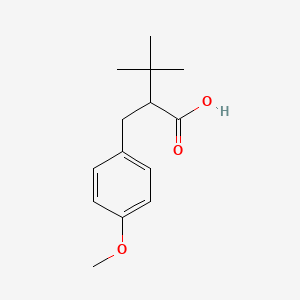![molecular formula C17H26N2O2 B14174343 3,5-Dimethyl-4-[3-(4-methylpiperazin-1-yl)propoxy]benzaldehyde CAS No. 919088-13-4](/img/structure/B14174343.png)
3,5-Dimethyl-4-[3-(4-methylpiperazin-1-yl)propoxy]benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Dimethyl-4-[3-(4-methylpiperazin-1-yl)propoxy]benzaldehyde is a chemical compound with the molecular formula C₁₇H₂₆N₂O₂ and a molecular weight of 290.401 g/mol . This compound is characterized by the presence of a benzaldehyde group substituted with dimethyl and piperazinyl propoxy groups, making it a versatile molecule in various chemical reactions and applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dimethyl-4-[3-(4-methylpiperazin-1-yl)propoxy]benzaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with 3,5-dimethyl-4-hydroxybenzaldehyde and 1-methylpiperazine.
Reaction Conditions: The hydroxy group of 3,5-dimethyl-4-hydroxybenzaldehyde is first converted to a leaving group, such as a tosylate, using tosyl chloride in the presence of a base like pyridine.
Nucleophilic Substitution: The tosylate intermediate is then reacted with 1-methylpiperazine under nucleophilic substitution conditions to yield the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
3,5-Dimethyl-4-[3-(4-methylpiperazin-1-yl)propoxy]benzaldehyde undergoes various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Aplicaciones Científicas De Investigación
3,5-Dimethyl-4-[3-(4-methylpiperazin-1-yl)propoxy]benzaldehyde has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 3,5-Dimethyl-4-[3-(4-methylpiperazin-1-yl)propoxy]benzaldehyde involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.
Pathways Involved: It can influence signaling pathways related to cell growth, apoptosis, and metabolism.
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
3,5-Dimethyl-4-[3-(4-methylpiperazin-1-yl)propoxy]benzaldehyde is unique due to the presence of both dimethyl and piperazinyl propoxy groups on the benzaldehyde core. This structural feature imparts distinct chemical reactivity and potential biological activity compared to similar compounds .
Propiedades
Número CAS |
919088-13-4 |
|---|---|
Fórmula molecular |
C17H26N2O2 |
Peso molecular |
290.4 g/mol |
Nombre IUPAC |
3,5-dimethyl-4-[3-(4-methylpiperazin-1-yl)propoxy]benzaldehyde |
InChI |
InChI=1S/C17H26N2O2/c1-14-11-16(13-20)12-15(2)17(14)21-10-4-5-19-8-6-18(3)7-9-19/h11-13H,4-10H2,1-3H3 |
Clave InChI |
QDYBGTQPASUNGQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1OCCCN2CCN(CC2)C)C)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


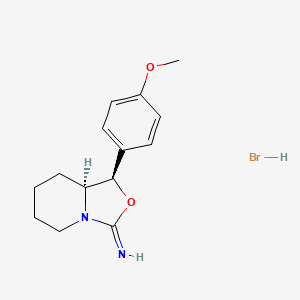
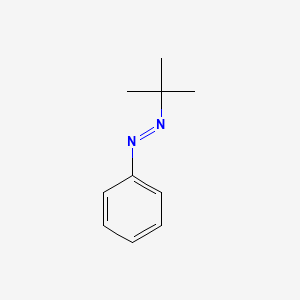
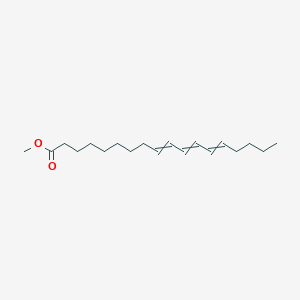
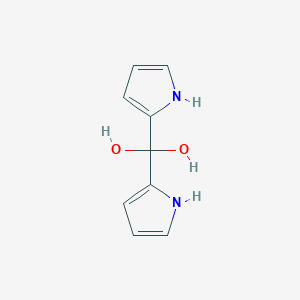
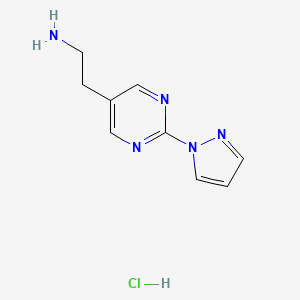
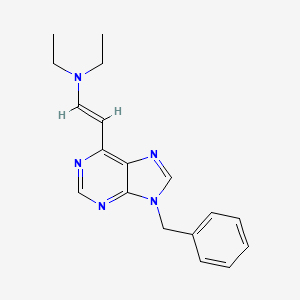
methanone](/img/structure/B14174300.png)
![3,4-Dichloro-N-[5-chloro-2-(chloromethyl)phenyl]benzenesulfonamide](/img/structure/B14174306.png)
